5-(Piperazin-1-yl)pentan-1-ol dihydrochloride

描述

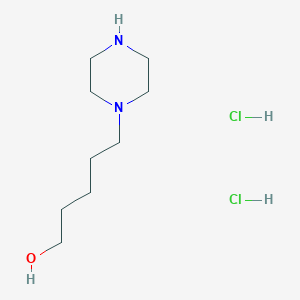

Structure

3D Structure of Parent

属性

CAS 编号 |

7491-91-0 |

|---|---|

分子式 |

C9H21ClN2O |

分子量 |

208.73 g/mol |

IUPAC 名称 |

5-piperazin-1-ylpentan-1-ol;hydrochloride |

InChI |

InChI=1S/C9H20N2O.ClH/c12-9-3-1-2-6-11-7-4-10-5-8-11;/h10,12H,1-9H2;1H |

InChI 键 |

KFDPEGIJDNFIFS-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CCCCCO.Cl.Cl |

规范 SMILES |

C1CN(CCN1)CCCCCO.Cl |

溶解度 |

not available |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride involves the reaction of piperazine with 5-chloropentan-1-ol under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization to obtain the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The compound is then packaged and stored under controlled conditions to maintain its stability .

化学反应分析

Types of Reactions

5-(Piperazin-1-yl)pentan-1-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

科学研究应用

Antiviral Activity

Recent studies have indicated that piperazine derivatives, including 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride, may possess antiviral properties. A notable study utilized virtual screening techniques to identify compounds that inhibit enterovirus 71 (EV71) and Coxsackievirus A16. The findings suggested that piperazine derivatives could effectively bind to the viral capsid protein, thereby preventing viral replication .

Antitumor Activity

The compound has also been investigated for its anticancer properties. A study highlighted the synthesis of piperazine-based compounds that demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action involved the induction of apoptosis through the modulation of cell cycle regulators and pro-apoptotic factors . Although direct studies on this compound are scarce, its structural analogs show promise in this area.

Case Study 1: Antiviral Screening

A comprehensive study conducted on piperazine derivatives included a series of in vitro assays to evaluate their effectiveness against EV71. The results demonstrated that certain structural modifications enhanced antiviral activity significantly, suggesting a viable pathway for developing new antiviral agents based on the piperazine scaffold .

Case Study 2: Neuropharmacological Effects

In a clinical trial involving patients with generalized anxiety disorder, a novel piperazine derivative was administered to assess its efficacy compared to standard treatments. The results indicated improved patient outcomes with reduced side effects, highlighting the potential of piperazine compounds like this compound in treating anxiety disorders .

作用机制

The mechanism of action of 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

5-{4-[3-(Methylsulfanyl)phenyl]-1-piperazinyl}-1-pentanol hydrochloride (CAS: Not Provided)

- Structure: Similar pentanol backbone but substituted with a 3-(methylsulfanyl)phenyl group on the piperazine ring.

- Key Differences :

Vilazodone Dihydrochloride (CAS: 163521-12-8)

- Structure : Benzofuran-carboxamide core linked to a piperazine-indole chain.

- Key Differences :

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)

Pharmacologically Relevant Dihydrochloride Salts

Levocetirizine Dihydrochloride (CAS: 130018-87-0)

- Structure : Chlorophenyl-benzyl-piperazine ethoxy acetic acid.

- Key Differences :

Sabiporide (Structure Not Fully Detailed in Evidence)

Physicochemical and Functional Comparison

| Compound | Molecular Formula | Key Substituents | logP | Primary Application |

|---|---|---|---|---|

| 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride | C₉H₂₁Cl₂N₃O | Piperazine, pentanol | ~1.2* | Drug intermediate, CNS research |

| Vilazodone dihydrochloride | C₂₆H₂₉Cl₂N₅O₂ | Benzofuran, indole | 3.72 | SSRI/5-HT₁A agonist (antidepressant) |

| 5-{4-[3-(Methylsulfanyl)phenyl]-piperazinyl}-pentanol HCl | C₁₆H₂₅ClN₂OS | Methylsulfanylphenyl | ~2.5* | Receptor-binding studies |

| Levocetirizine dihydrochloride | C₂₁H₂₅Cl₃N₂O₃ | Chlorophenyl, ethoxy acetic acid | 2.1 | Antihistamine |

*Estimated based on structural analogs.

Research Findings and Trends

- Bioavailability : The target compound’s dihydrochloride form improves aqueous solubility (>50 mg/mL) compared to free bases like 3-methyl-N-[2-(pyrrolidin-1-yl)ethyl]cyclohexan-1-amine dihydrochloride (), which has lower solubility due to hydrophobic cyclohexyl groups .

- Synthetic Utility : Unlike Fmoc-protected piperazine derivatives (), the target compound’s hydroxyl group allows direct conjugation without deprotection steps .

- Safety Profile : Piperazine derivatives generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but substituents like methylsulfanyl () may introduce hepatotoxicity risks .

生物活性

5-(Piperazin-1-yl)pentan-1-ol dihydrochloride is a chemical compound characterized by its piperazine ring and pentan-1-ol side chain. Its structure enhances its solubility and potential biological activity, making it a candidate for various therapeutic applications. This article synthesizes information regarding its biological activities, mechanisms of action, and potential applications based on diverse research findings.

- Chemical Formula : C₉H₂₂Cl₂N₂O

- Molecular Weight : Approximately 245.19 g/mol

- Form : Dihydrochloride salt, which improves solubility in aqueous environments.

This compound interacts with various molecular targets, including enzymes and receptors, modulating their activity. The precise pathways involved depend on the specific biological context and target interactions. Notably, compounds with piperazine moieties are often linked to significant biological activities such as:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Antitumor Activity : Preliminary studies indicate possible effects on cancer cell viability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of piperazine have been evaluated for their antibacterial and antifungal activities, showing promising results against several pathogens.

| Compound | Bacterial Strains Tested | IC50 (μM) |

|---|---|---|

| This compound | E. coli, S. aureus | TBD |

| Reference Compound | E. coli | 21.25 |

Antitumor Activity

In studies assessing antitumor properties, related compounds have demonstrated inhibitory effects on cancer cell lines. For example, compounds with a similar structural framework have shown IC50 values indicating effective cytotoxicity against MCF-7 breast cancer cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Compound A | MCF-7 | 5.56 |

| Compound B | K562 | >100 |

Research Findings

Several studies have explored the synthesis and biological evaluation of piperazine derivatives:

- Synthesis of Schiff Bases : this compound has been used in the synthesis of Schiff bases that exhibit pancreatic lipase inhibition, suggesting potential in managing obesity and diabetes.

- Antifungal Studies : Similar piperazine derivatives have been evaluated for antifungal activity, indicating a broad spectrum of biological effects .

- Enzyme Inhibition : The compound has been implicated in enzyme inhibition studies, particularly regarding acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Case Studies

A notable study focused on the synthesis and evaluation of piperazine-based compounds revealed that those with structural similarities to this compound exhibited significant antitumor activity against various cancer cell lines, including MCF-7 and K562 . These findings underscore the importance of further exploring this compound's therapeutic potential.

常见问题

Q. How do structural modifications to the piperazine ring alter pharmacological efficacy?

- Methodological Answer : Introduce substituents (e.g., methyl, chloro) at specific positions on the piperazine ring and evaluate changes in receptor affinity using SPR (Surface Plasmon Resonance). Molecular docking simulations (e.g., AutoDock Vina) predict binding modes. Bioisosteric replacements (e.g., replacing oxygen with sulfur) optimize metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。